![molecular formula C12H14O3 B8016289 Benzyl 5-oxopentanoate](/img/structure/B8016289.png)
Benzyl 5-oxopentanoate
Overview
Description
Benzyl 5-oxopentanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Compounds : Benzyl 5-oxopentanoate derivatives are used in the synthesis of various bioactive compounds. For example, a study by Weyna et al. (2007) discusses the synthesis of Benzyl 5-(diisopropoxyphosphoryl)pentanoate, an analog of succinyl phosphate and a potential enzyme inhibitor, showcasing its use in biochemical studies (Weyna et al., 2007).
Environmental Biodegradation Studies : In environmental sciences, Arensdorf and Focht (1995) found that bacterial degradation of biphenyl and polychlorinated biphenyls produces compounds like 5-chloro-4-hydroxy-2-oxopentanoate, closely related to Benzyl 5-oxopentanoate. This highlights its role in understanding biodegradation pathways (Arensdorf & Focht, 1995).
Enzyme Inhibition for Medical Research : In medical research, Mobashery et al. (1990) studied (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A, demonstrating its potential in developing therapeutic agents (Mobashery et al., 1990).
Safety Assessment in Cosmetics : The safety of Benzyl Alcohol and related compounds, including Benzyl 5-oxopentanoate derivatives, has been assessed in various studies. Nair (2001) explored their use in cosmetics, evaluating their safety as preservatives and solvents (Nair, 2001).
Antioxidant and Toxicity Studies : Qamar et al. (2022) investigated the antioxidant potential and toxicity of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol, a compound structurally related to Benzyl 5-oxopentanoate, showcasing its relevance in pharmacological research (Qamar et al., 2022).
properties
IUPAC Name |
benzyl 5-oxopentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJGIGNTMIGTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-oxopentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.